molecular formula C8H10N2 B14682784 4-Ethenylbenzene-1,3-diamine CAS No. 27845-37-0

4-Ethenylbenzene-1,3-diamine

Cat. No.: B14682784
CAS No.: 27845-37-0
M. Wt: 134.18 g/mol
InChI Key: FXKUKPDMOLUQLE-UHFFFAOYSA-N
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Description

4-Ethenylbenzene-1,3-diamine (IUPAC name: 4-vinylbenzene-1,3-diamine) is an aromatic diamine characterized by two amine groups at the 1 and 3 positions of a benzene ring, with an ethenyl (vinyl) substituent at the 4 position. Benzene-1,3-diamines generally serve as precursors for Schiff bases, pharmaceuticals, and polymers, with substituents influencing solubility, electronic properties, and reactivity . The ethenyl group may render this compound valuable in synthesizing conductive polymers or advanced materials, leveraging its unsaturated bond for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylbenzene-1,3-diamine typically involves the nitration of benzene followed by reduction and subsequent functional group transformations. One common method includes the nitration of benzene to form nitrobenzene, which is then reduced to form 1,3-diaminobenzene.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are frequently used in the reduction steps, while vinylation can be achieved using ethylene in the presence of a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions: 4-Ethenylbenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethenylbenzene-1,3-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethenylbenzene-1,3-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the ethenyl group can participate in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares 4-Ethenylbenzene-1,3-diamine with structurally related benzene-1,3-diamines and cyclohexane-based diamines, focusing on substituent effects, synthesis, and applications.

Table 1: Key Properties of Benzene-1,3-diamine Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
5-(tert-Butyl)-2-methoxybenzene-1,3-diamine 5-tert-butyl, 2-methoxy C₁₁H₁₈N₂O 194.28 90–91 High steric bulk; precursor for chiral macrocycles
4-(Hexadecyloxy)benzene-1,3-diamine 4-hexadecyloxy C₂₂H₄₀N₂O 348.6 N/A Hydrophobic; potential surfactant or lipid-based material
N¹,N¹-Diethyl-4-methylbenzene-1,3-diamine 4-methyl, N¹,N¹-diethyl C₁₁H₁₈N₂ 178.28 N/A Enhanced basicity; intermediate in drug synthesis
4-Bromobenzene-1,3-diamine 4-bromo C₆H₇BrN₂ 187.04 N/A Electron-withdrawing substituent; halogenation reactions
4-Chlorobenzene-1,3-diamine 4-chloro C₆H₇ClN₂ 142.59 N/A Similar to bromo analog; used in dyestuffs
4-Methylcyclohexane-1,3-diamine Cyclohexane backbone, 4-methyl C₇H₁₄N₂ 126.20 N/A Cross-linking agent for polyurethanes

Substituent Effects

  • Contrasts with bulky tert-butyl () or long-chain alkoxy groups (), which prioritize steric and solubility effects.
  • Halogen Substituents : Bromo and chloro groups (–13) deactivate the ring, directing electrophilic substitutions to specific positions.

Properties

CAS No.

27845-37-0

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

4-ethenylbenzene-1,3-diamine

InChI

InChI=1S/C8H10N2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1,9-10H2

InChI Key

FXKUKPDMOLUQLE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C(C=C1)N)N

Origin of Product

United States

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